

Cathepsin C-IN-6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cathepsin C-IN-6

Cat. No.: B15577896

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Abstract

Cathepsin C-IN-6, also referred to as compound 2, is a potent and selective inhibitor of Cathepsin C, a lysosomal cysteine protease.[1][2] Developed from the E-64c-hydrazide lead structure, this compound demonstrates significant anti-inflammatory potential by impeding the activation of neutrophil elastase.[1][2] Its mechanism of action and efficacy in cellular models position it as a valuable tool for research into inflammatory diseases characterized by high neutrophil loads, such as chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of **Cathepsin C-IN-6**, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways.

Introduction to Cathepsin C and its Role in Inflammation

Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a crucial enzyme in the activation cascade of several serine proteases within immune cells.[3] Stored in the azurophilic granules of neutrophils, these proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG), are synthesized as inactive zymogens.[3] Cathepsin C facilitates their maturation by cleaving an N-terminal dipeptide, a necessary step for their activation.[3]

Once activated, these serine proteases play a significant role in the inflammatory response. However, their excessive or unregulated activity can lead to tissue damage and contribute to the pathology of various inflammatory diseases.[4] Consequently, inhibiting Cathepsin C presents a promising therapeutic strategy for mitigating the harmful effects of neutrophil-mediated inflammation.

Cathepsin C-IN-6: An E-64c-Hydrazide Based Inhibitor

Cathepsin C-IN-6 is a synthetic, irreversible inhibitor of Cathepsin C, derived from the natural product E-64c.[1][2] The core structure is based on an E-64c-hydrazide scaffold, which has been optimized for enhanced affinity and selectivity for Cathepsin C.[5] Specifically, modifications to the hydrazide moiety allow for efficient interaction with the deep hydrophobic S2 pocket of the enzyme's active site.[5] Further optimization of the S1'-S2' binding area, with the incorporation of a norleucine-tryptamide (Nle-tryptamide) ligand, has been shown to be superior to the initially used leucine-isoamylamide for this class of inhibitors.[5]

Quantitative Data

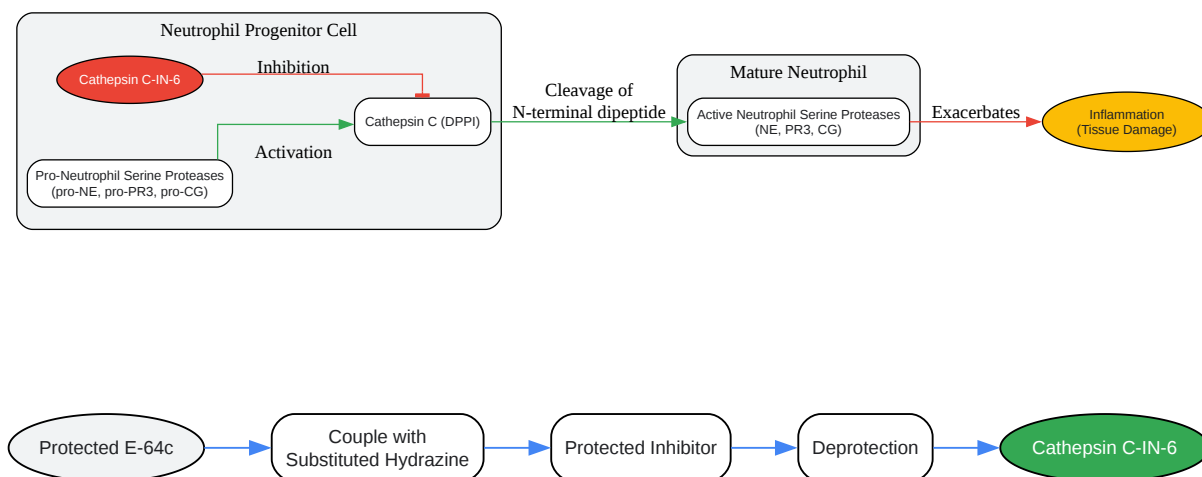
The development of E-64c-hydrazide based inhibitors has yielded compounds with high potency. While specific quantitative data for **Cathepsin C-IN-6** (compound 2) is detailed in the primary literature, the following table includes data for a highly potent analog from the same class, the n-butyl derivative of E-64c-hydrazide, to provide context for the compound's efficacy.

Compound	Target	Parameter	Value	Reference
n-butyl derivative of E-64c-hydrazide	Cathepsin C	k_z/K_i	$56,000 \pm 1700 \text{ M}^{-1}\text{s}^{-1}$	[6]
E-64c-hydrazide (lead compound)	Cathepsin C	k_z/K_i	$140 \pm 5 \text{ M}^{-1}\text{s}^{-1}$	[6]

Mechanism of Action and Signaling Pathway

Cathepsin C-IN-6 acts as a covalent inhibitor of Cathepsin C. The inhibitor's warhead forms a stable, irreversible bond with the catalytic cysteine residue in the active site of Cathepsin C, thereby inactivating the enzyme. This inhibition directly prevents the proteolytic processing and activation of pro-neutrophil serine proteases (pro-NSPs) into their active forms. By blocking this crucial activation step, **Cathepsin C-IN-6** effectively reduces the levels of active neutrophil elastase and other NSPs, thus mitigating their downstream inflammatory effects.

The signaling pathway illustrating the role of Cathepsin C and the inhibitory action of **Cathepsin C-IN-6** is depicted below.



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